Cas no 1013755-72-0 (3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-phenyl-1H-pyrazole-4-carboxamide)

3-[(3-Fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-phenyl-1H-pyrazole-4-carboxamide is a fluorinated pyrazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features dual 3-fluorophenyl substituents, enhancing lipophilicity and metabolic stability, while the N-phenyl carboxamide moiety may contribute to target binding affinity. This compound is of interest for its modular scaffold, allowing further derivatization for structure-activity relationship studies. The presence of fluorine atoms can improve bioavailability and influence electronic properties, making it a candidate for probing biological targets. Suitable for use as an intermediate in drug discovery, it offers synthetic flexibility for developing novel therapeutic agents.
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-phenyl-1H-pyrazole-4-carboxamide structure
1013755-72-0 structure
Product name:3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-phenyl-1H-pyrazole-4-carboxamide
CAS No:1013755-72-0
MF:C24H19F2N3O2
MW:419.423372507095
CID:5971966
PubChem ID:16925874

3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-phenyl-1H-pyrazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-phenyl-1H-pyrazole-4-carboxamide
    • 1H-Pyrazole-4-carboxamide, 3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-phenyl-
    • 1013755-72-0
    • AKOS024644877
    • F2382-0695
    • 3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-phenylpyrazole-4-carboxamide
    • 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide
    • Inchi: 1S/C24H19F2N3O2/c25-19-8-4-6-17(12-19)14-29-15-22(23(30)27-21-10-2-1-3-11-21)24(28-29)31-16-18-7-5-9-20(26)13-18/h1-13,15H,14,16H2,(H,27,30)
    • InChI Key: PXZQNHSWBHHOFG-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC(F)=C2)C=C(C(NC2=CC=CC=C2)=O)C(OCC2=CC=CC(F)=C2)=N1

Computed Properties

  • Exact Mass: 419.14453318g/mol
  • Monoisotopic Mass: 419.14453318g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 575
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.2Ų
  • XLogP3: 4.7

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Predicted)
  • Boiling Point: 533.9±50.0 °C(Predicted)
  • pka: 11.91±0.70(Predicted)

3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-phenyl-1H-pyrazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2382-0695-15mg
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-phenyl-1H-pyrazole-4-carboxamide
1013755-72-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2382-0695-10μmol
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-phenyl-1H-pyrazole-4-carboxamide
1013755-72-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2382-0695-25mg
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-phenyl-1H-pyrazole-4-carboxamide
1013755-72-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2382-0695-75mg
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-phenyl-1H-pyrazole-4-carboxamide
1013755-72-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2382-0695-50mg
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-phenyl-1H-pyrazole-4-carboxamide
1013755-72-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2382-0695-5μmol
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-phenyl-1H-pyrazole-4-carboxamide
1013755-72-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2382-0695-1mg
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-phenyl-1H-pyrazole-4-carboxamide
1013755-72-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2382-0695-40mg
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-phenyl-1H-pyrazole-4-carboxamide
1013755-72-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2382-0695-2μmol
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-phenyl-1H-pyrazole-4-carboxamide
1013755-72-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2382-0695-20mg
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-phenyl-1H-pyrazole-4-carboxamide
1013755-72-0 90%+
20mg
$99.0 2023-05-16

3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-phenyl-1H-pyrazole-4-carboxamide Related Literature

Additional information on 3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-phenyl-1H-pyrazole-4-carboxamide

Recent Advances in the Study of 3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-phenyl-1H-pyrazole-4-carboxamide (CAS: 1013755-72-0)

The compound 3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-phenyl-1H-pyrazole-4-carboxamide (CAS: 1013755-72-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole-carboxamide scaffold and fluorophenyl substituents, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in preclinical models of disease.

One of the key areas of investigation has been the compound's interaction with specific molecular targets. Preliminary data suggest that it exhibits selective binding affinity for certain kinase enzymes, which are often implicated in cancer and inflammatory disorders. Researchers have employed X-ray crystallography and molecular docking simulations to visualize the binding interactions, revealing critical structural features that contribute to its bioactivity. These findings have provided a foundation for further structure-activity relationship (SAR) studies aimed at enhancing its potency and selectivity.

In addition to its potential as a kinase inhibitor, recent in vitro and in vivo studies have explored the compound's pharmacological profile. Pharmacokinetic analyses indicate that it possesses favorable absorption and distribution properties, although metabolic stability remains an area for optimization. Notably, in rodent models of inflammation, the compound demonstrated significant efficacy in reducing pro-inflammatory cytokine levels, suggesting its potential as a novel anti-inflammatory agent. These results have spurred interest in advancing the compound into early-stage clinical trials.

Another noteworthy aspect of recent research is the exploration of synthetic routes for scalable production of 3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-phenyl-1H-pyrazole-4-carboxamide. Innovations in catalytic methods and green chemistry approaches have improved yield and purity, addressing previous challenges in large-scale synthesis. These advancements are critical for ensuring a sustainable supply of the compound for further preclinical and clinical studies.

Despite these promising developments, challenges remain. For instance, the compound's solubility and bioavailability need further optimization to enhance its therapeutic potential. Researchers are also investigating potential off-target effects to ensure its safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these issues and accelerate the translation of this compound into a viable therapeutic candidate.

In conclusion, the recent studies on 3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-phenyl-1H-pyrazole-4-carboxamide (CAS: 1013755-72-0) highlight its multifaceted potential in drug discovery. Its unique chemical structure, combined with promising preclinical data, positions it as a compelling candidate for further development. Continued research efforts will be essential to fully realize its therapeutic applications and overcome existing challenges.

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